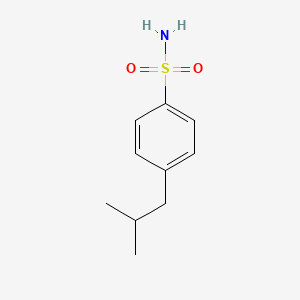

Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of fluorophenyl and carboxylate groups suggests that it might have interesting chemical and biological properties.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and CGRP Receptor Inhibition

One study focused on the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist through a convergent, stereoselective, and economical synthesis. The process involved different routes to a chiral indazolyl amino ester subunit, utilizing either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This research highlights the application of such compounds in the synthesis of receptor inhibitors with potential therapeutic use (Cann et al., 2012).

Antimicrobial Studies

Several studies have synthesized and evaluated the antimicrobial properties of fluoroquinolone-based compounds, including modifications with piperazine derivatives. These compounds have been tested for antifungal and antibacterial activities, showing potential as antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, demonstrating the relevance of such compounds in the development of new antimicrobial agents (Patel & Patel, 2010).

Photostability and Photochemistry

The photochemistry of fluoroquinolone compounds, such as ciprofloxacin, has been studied to understand their photostability and reaction pathways under light exposure. This research is crucial for evaluating the stability and safe use of such compounds in medicinal chemistry and pharmaceutical formulations. Mella et al. (2001) investigated the photochemistry of ciprofloxacin in aqueous solutions, providing insights into its stability and degradation pathways under light exposure (Mella, Fasani, & Albini, 2001).

Anticancer Activity

Research into novel ciprofloxacin analogues for their anti-proliferative effect on human cancer cell lines exemplifies the exploration of fluoroquinolone derivatives for potential anticancer applications. Suresh et al. (2013) synthesized and evaluated a series of ciprofloxacin analogues, finding some compounds showed inhibitory activity against various cancer cell lines, indicating the potential for such compounds in cancer treatment research (Suresh et al., 2013).

Propiedades

Número CAS |

1114621-02-1 |

|---|---|

Fórmula molecular |

C26H30FN5O4S |

Peso molecular |

527.62 |

Nombre IUPAC |

methyl 3-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H30FN5O4S/c1-36-25(35)18-3-8-21-22(17-18)29-26(37)32(24(21)34)12-9-23(33)28-10-2-11-30-13-15-31(16-14-30)20-6-4-19(27)5-7-20/h3-8,17H,2,9-16H2,1H3,(H,28,33)(H,29,37) |

Clave InChI |

PWVFFJKSSAIFKY-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)

![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)

![N-(2,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2957141.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2957144.png)

![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea](/img/structure/B2957148.png)

![1-benzyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2957151.png)

![1-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2957154.png)